

Application Notes: ER-Tracker™ Blue-White DPX for Optimal Endoplasmic Reticulum Staining

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Compound of Interest

Compound Name: ER-Tracker Blue-White DPX

Cat. No.: B1260183

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells.[1][2][3][4][5][6] As a member of the Dapoxyl™ (DPX) dye family, it exhibits sensitivity to its environment, making it a powerful tool for studying ER morphology, dynamics, and stress responses.[1][2] Its photostability is a key feature for time-lapse microscopy, enabling real-time observation of the ER's intricate network.[1] This document provides detailed protocols and quantitative data to assist researchers in achieving optimal staining results with ER-Tracker™ Blue-White DPX.

Mechanism of Action

ER-Tracker™ Blue-White DPX selectively accumulates in the ER membranes.[1] The dye's fluorescence characteristics are influenced by the polarity of its local environment, such as the unique lipid composition of the ER.[1] Unlike some traditional ER stains, it shows high selectivity for the ER over other organelles like mitochondria.[1][2] The probe is based on the BODIPY™ dye series coupled with Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K⁺ channels that are prominent on the ER.[2][7][8]

Data Presentation

Spectral Properties

Parameter	Wavelength(s)	Recommended Filter
Excitation	~374 nm[1][3][5][6]	DAPI or UV longpass[2]
Emission	430–640 nm[1][2][3][5][6]	DAPI or UV longpass[2]

Recommended Staining Concentrations & Conditions

Parameter	Recommendation	Notes
Working Concentration	100 nM – 1 μ M[1][2][9][10]	The optimal concentration should be determined empirically for each cell type. [1] Use the lowest possible concentration to minimize labeling artifacts.[1][2][9][10]
Incubation Time	15–30 minutes[2][7][8][9]	HBSS with calcium and magnesium is recommended for maintaining optimal ER morphology.[1]
Incubation Temperature	37°C[2][9][10]	
Staining Buffer	Hank's Balanced Salt Solution (HBSS) with $\text{Ca}^{2+}/\text{Mg}^{2+}$ [1][2][9][10] or serum-free medium/PBS[1][7][8]	

Fixation and Permeabilization Effects

Post-Staining Procedure	Recommended Protocol	Effect on Fluorescence Signal
Fixation	4% formaldehyde for 10–20 minutes at 37°C[2][9][10]	Signal is only partially retained; can result in a signal loss of 40% to 70%.[1][2]
Permeabilization	0.2% Triton™ X-100 for 10 minutes[1][2][9][10]	Not generally recommended as the signal is not well-retained.[1][9]

Experimental Protocols

Reagent Preparation

- Stock Solution Preparation: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO.[2] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[2]
- Working Solution Preparation: Dilute the 1 mM stock solution to the desired final working concentration (100 nM - 1 μ M) in a suitable buffer, such as pre-warmed (37°C) serum-free medium or HBSS with Ca^{2+} / Mg^{2+} . [1][2][9]

Staining Protocol for Adherent Cells

- Plate cells on coverslips or in an appropriate imaging dish and allow them to adhere overnight.
- Remove the culture medium and wash the cells once with pre-warmed HBSS.[2][9]
- Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring complete coverage.[7][8]
- Incubate for 15–30 minutes at 37°C, protected from light.[2][7][8][9]
- Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.[7][8]
- The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

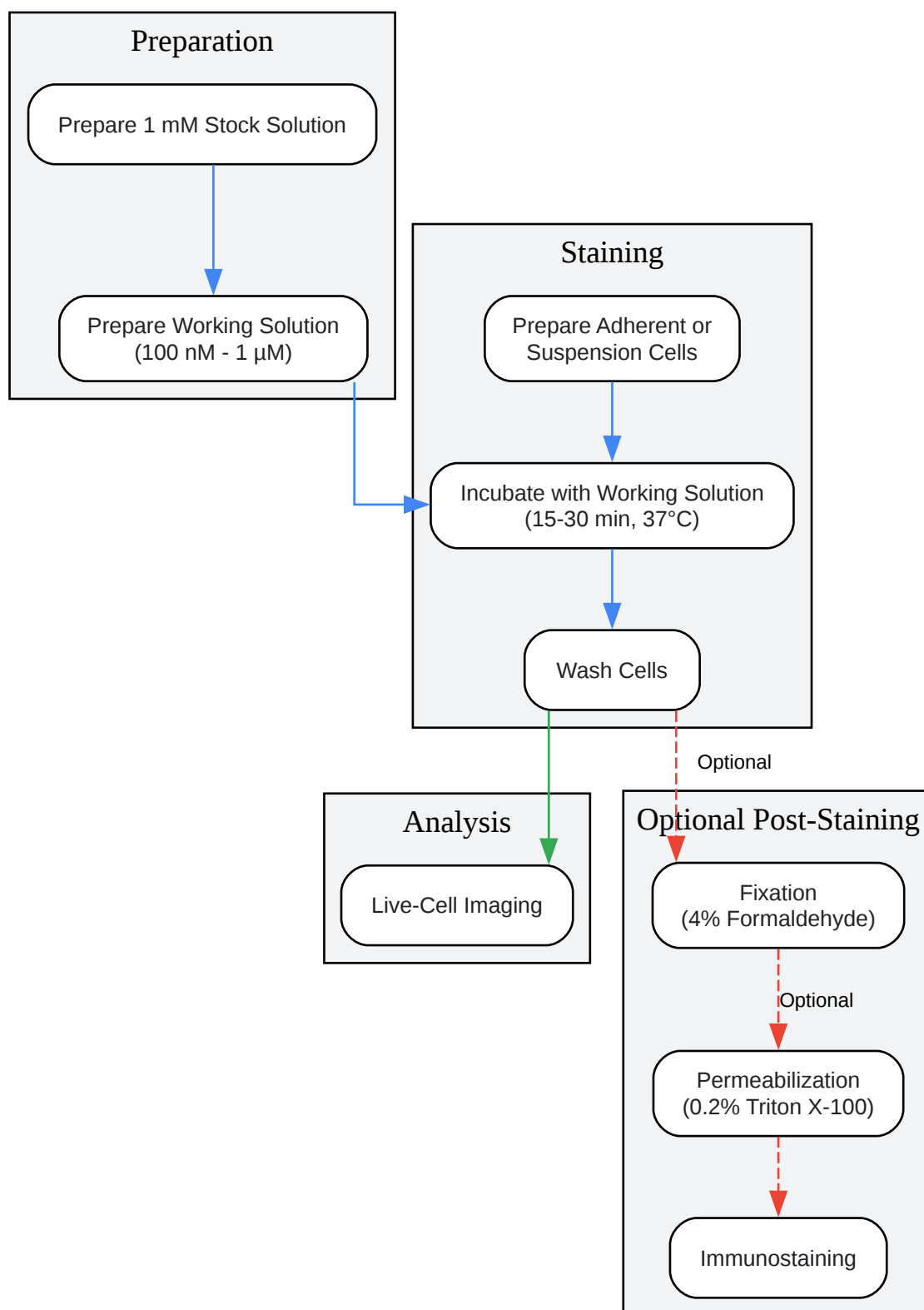
- Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells.[7][8]
- Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging between washes.[7][8]
- Resuspend the cells in the pre-warmed ER-Tracker™ Blue-White DPX working solution at a recommended density of 1×10^6 cells/mL.[7][8]

- Incubate for 15–30 minutes at 37°C, protected from light.[\[7\]](#)[\[8\]](#)
- Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[\[7\]](#)[\[8\]](#)
- Wash the cells twice with fresh, pre-warmed medium or buffer.[\[7\]](#)[\[8\]](#)
- Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[\[7\]](#)[\[8\]](#)

Post-Staining Fixation and Permeabilization (Optional)

- Fixation: After staining, remove the wash buffer and add 4% formaldehyde in PBS. Incubate for 10–20 minutes at 37°C.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Washing: Wash the cells twice with a suitable buffer for 5 minutes each time.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Permeabilization (if required for subsequent immunostaining): Add 0.2% Triton™ X-100 in PBS and incubate for 10 minutes.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#) Be aware that this step can further reduce the fluorescence signal.[\[1\]](#)
- Wash the cells twice with buffer before proceeding with any additional staining or mounting.

Visualizations



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Caption: Experimental workflow for staining cells with ER-Tracker™ Blue-White DPX.



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Caption: Simplified mechanism of ER-Tracker™ Blue-White DPX staining.

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